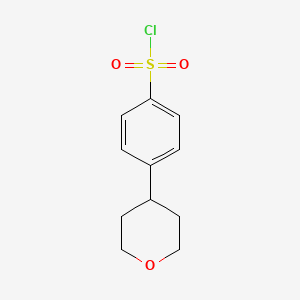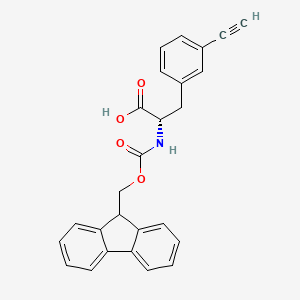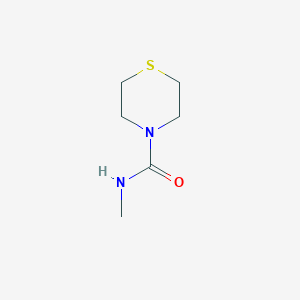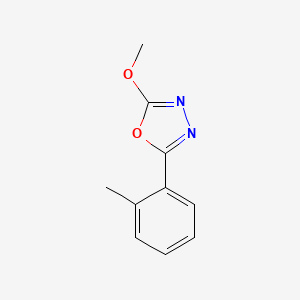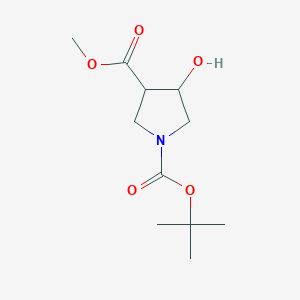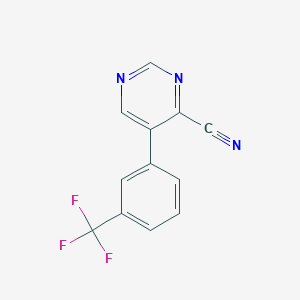![molecular formula C15H14BNO2 B13116039 5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline](/img/structure/B13116039.png)
5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline is a chemical compound that features a boronate ester group attached to an indoline framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline typically involves the reaction of catechol with boronic acid derivatives. One common method includes the use of a Dean-Stark apparatus to facilitate the condensation reaction. For example, catechol and phenyl boronic acid can be refluxed in toluene to form the desired boronate ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the boronate ester back to catechol derivatives.
Substitution: The compound can participate in substitution reactions, where the boronate ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Typical reaction conditions involve the use of organic solvents such as toluene or dichloromethane and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronate ester group can yield boronic acid derivatives, while substitution reactions can produce a wide range of functionalized indoline compounds .
Aplicaciones Científicas De Investigación
5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline involves its interaction with molecular targets through the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The pathways involved include the formation and cleavage of boronate ester bonds, which can modulate the activity of the compound in different environments .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline include:
- Benzo[d][1,3,2]dioxaborol-2-ol
- 4,5,6,7-Tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol
- Phenylboronic acid derivatives
Uniqueness
The uniqueness of this compound lies in its combination of the indoline framework with the boronate ester group.
Propiedades
Fórmula molecular |
C15H14BNO2 |
|---|---|
Peso molecular |
251.09 g/mol |
Nombre IUPAC |
5-(1,3,2-benzodioxaborol-2-yl)-1-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C15H14BNO2/c1-17-9-8-11-10-12(6-7-13(11)17)16-18-14-4-2-3-5-15(14)19-16/h2-7,10H,8-9H2,1H3 |
Clave InChI |
VOJJXSQESZOUKP-UHFFFAOYSA-N |
SMILES canónico |
B1(OC2=CC=CC=C2O1)C3=CC4=C(C=C3)N(CC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



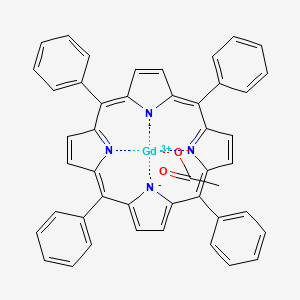
![(2S,3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol](/img/structure/B13115972.png)
![3-(3-(2H-Benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)-2-methylpropanoicacid](/img/structure/B13115975.png)
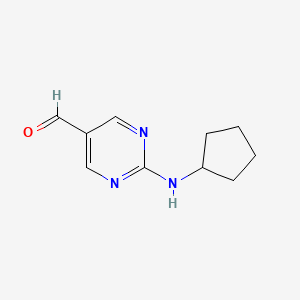
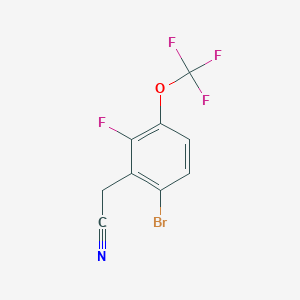
![3-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B13115994.png)
